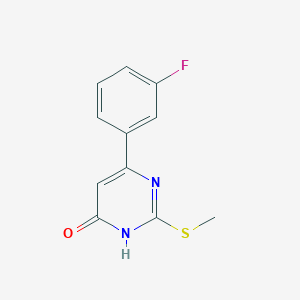

6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(3-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGORKMTOHYVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 1178513-51-3, is a pyrimidine derivative that has garnered attention for its potential biological activity. This compound's structure includes a fluorophenyl group and a methylthio substituent, which may influence its interaction with biological targets. This article reviews the biological activities associated with this compound, including its anticancer properties and potential as an enzyme inhibitor.

- Molecular Formula : CHFNOS

- Molecular Weight : 236.2654 g/mol

- SMILES : CSc1nc(cc(=O)[nH]1)c1cccc(c1)F

Biological Activity Overview

The biological activity of 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been primarily investigated in the context of its anticancer properties and enzyme inhibition. The following sections summarize key findings from various studies.

Anticancer Activity

A significant area of research has focused on the compound's ability to inhibit cancer cell proliferation. In studies involving cell lines, 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one demonstrated promising results:

- Inhibition of Cancer Cell Lines : The compound was tested against several cancer cell lines, showing notable growth inhibition. For example, in assays against the NCI 60 cancer cell line panel, it exhibited IC values comparable to established anticancer agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been evaluated for its inhibitory effects on various kinases and enzymes involved in cancer progression:

- V600EBRAF Inhibition : In a study aimed at developing V600EBRAF inhibitors, compounds similar to 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one were synthesized and tested. The results indicated that modifications to the pyrimidine core could enhance inhibitory activity against V600EBRAF, suggesting that this compound may share similar properties.

| Compound | % Inhibition at 1 µM | Reference |

|---|---|---|

| 6-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | TBD | |

| Control (Vemurafenib) | 98% |

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives, including our compound of interest:

- Study on Antitumor Activity : A recent study reported that compounds structurally related to 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exhibited significant antitumor activity in xenograft models, leading to reduced tumor size and improved survival rates in treated mice compared to controls.

- Mechanistic Insights : Mechanistic studies indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural Analogues and Substituent Comparisons

Key Observations :

- Fluorine Position : The 3-fluorophenyl group in the target compound minimizes steric hindrance compared to 2-fluorophenyl derivatives, favoring planar interactions with target proteins .

- Methylthio vs. Amino Groups: Methylthio at position 2 (target compound) offers greater metabolic stability than amino-substituted analogues (e.g., 2-tert-butylamino derivatives in ), which may undergo oxidative deamination .

Key Observations :

- Antiviral Activity : The target compound’s methylthio group is less potent than triazole-substituted analogues () but offers a simpler synthesis route.

- Anticancer Potential: Fluorophenyl derivatives show promise in silico for targeting E6/p53 interactions, whereas trifluoromethyl analogues () exhibit higher cytotoxicity but lower selectivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(3-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one generally involves:

- Starting from 6-amino-2-(methylthio)pyrimidin-4(3H)-one or related aminopyrimidine derivatives.

- Introduction of the 3-fluorophenyl substituent at the 6-position via aromatic substitution or condensation with appropriate fluorinated benzaldehydes.

- Functional group transformations such as formylation or alkylation to install the methylthio group at the 2-position.

- Purification and characterization of the final product.

Formylation of 6-Aminopyrimidines as Key Intermediate Step

One common approach involves formylation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one to generate 4-aminopyrimidine-5-carbaldehydes, which are crucial intermediates for further functionalization.

- The formylation is typically carried out using Vilsmeier reagent (POCl3 and DMF) at low temperatures (0 °C to 50 °C), yielding formylated products in 70–86% yields.

- Reaction monitoring by TLC and recrystallization from ethanol are standard for purification.

- The reaction conditions are optimized to balance yield and purity, with typical reaction times ranging from 10 minutes to a few hours depending on substrate reactivity.

Direct Alkylation and Cyclocondensation Routes

Two main strategies have been reported for the preparation of O-alkyl derivatives of substituted pyrimidinones, which can be adapted for methylthio-substituted compounds:

- Linear protocol: Alkylation of a building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate.

- Convergent protocol: Direct chemoselective O-alkylation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines.

The convergent protocol is more feasible, providing yields between 70% and 98%, depending on substituents and reaction conditions.

Example reaction conditions for O-alkylation:

| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 16 | Reflux | 87 |

| 2 | MeCN | 16 | 25 | 76 |

| 3 | Me2CO | 1 | Reflux | 90 |

| 4 | Me2CO | 0.5 | Reflux | 89 |

- The preparation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines involves halogenation and iodination steps, followed by purification via column chromatography.

Multi-Component Condensation Reactions for Pyrimidine Derivatives

Multi-component reactions (MCRs) have been employed for synthesizing pyrimidine derivatives, including methylthio-substituted ones, via condensation of:

- 6-amino-2-(methylthio)pyrimidin-4(3H)-one,

- Aromatic aldehydes (including 3-fluorobenzaldehyde for the fluorophenyl substituent),

- 1,3-indanedione or ethyl cyanoacetate.

Catalysts and conditions used:

- Nano-Fe3O4@SiO2/SnCl4 as a heterogeneous catalyst in water at 70 °C, yielding up to 90% product in short reaction times.

- Brønsted-acidic ionic liquids such as 1,2–dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO4) under solvent-free conditions, giving yields of 79–95% within minutes.

- Reactions proceed via Knoevenagel condensation followed by cyclization, with the catalyst being recyclable without significant loss of activity.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The formylation step is critical for introducing aldehyde functionality that facilitates subsequent substitutions or condensations.

- Direct alkylation methods provide efficient routes to install methylthio groups with high regioselectivity.

- Multi-component reactions offer rapid, high-yielding syntheses under mild and environmentally friendly conditions, with catalysts that can be recycled.

- The presence of the 3-fluorophenyl group requires careful selection of aldehyde precursors and reaction conditions to maintain fluorine integrity.

- Purification typically involves recrystallization and chromatographic techniques to ensure high purity suitable for further applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.